N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide, also known as IQM-622, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide, due to its complex structure, is likely involved in synthetic chemistry applications, particularly in the synthesis of isoquinoline derivatives. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For instance, isoquinoline derivatives have been synthesized for their antitumor activities, as seen in the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, which showed cytostatic activity in vitro against various cancer cell lines (Ambros, Angerer, & Wiegrebe, 1988). Similarly, isoquinoline compounds have been evaluated for their antibacterial and antifungal activities, indicating the broad spectrum of potential applications in developing new therapeutic agents (Zhang et al., 2012).
Pharmacological Applications
Isoquinoline derivatives, similar in structure to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide, have been studied for various pharmacological applications. Compounds like 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity, which is significant in cancer treatment, particularly in suppressing the growth of prostate cancer cells (Liu et al., 2015). This highlights the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide and its analogs in contributing to the development of new therapeutic agents targeting HDACs.
Material Science and Chemical Engineering
The structural features of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide suggest potential applications in material science, particularly in the development of novel organic compounds with specific optical or electronic properties. Isoquinoline derivatives have been explored for their fluorescence properties, which could be utilized in the development of new materials for optical devices or sensors. For example, the study of salt and inclusion compounds of 8-hydroxyquinoline-based amides revealed interesting fluorescence properties, which could be relevant for the development of advanced materials with specific optical functionalities (Karmakar, Sarma, & Baruah, 2007).
properties
IUPAC Name |
2-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)18-8-4-5-12-6-7-13(9-14(12)18)17-15(19)10-21-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUUCIBIFQLPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide |
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